molecular formula C16H12F2N2S3 B11502230 [1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-

[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-

Cat. No.: B11502230
M. Wt: 366.5 g/mol
InChI Key: WJWZCHQYJDDKRN-UHFFFAOYSA-N
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Description

[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorobenzylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. The presence of fluorobenzylsulfanyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • [1,3,4]Thiadiazole, 2,5-bis(4-fluorobenzylsulfanyl)
  • [1,3,4]Thiadiazole, 2,5-bis(2-chlorobenzylsulfanyl)
  • [1,3,4]Thiadiazole, 2,5-bis(2-methylbenzylsulfanyl)

Uniqueness

Compared to similar compounds, [1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)- exhibits unique properties due to the presence of fluorine atoms. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12F2N2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2,5-bis[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12F2N2S3/c17-13-7-3-1-5-11(13)9-21-15-19-20-16(23-15)22-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2

InChI Key

WJWZCHQYJDDKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3F)F

Origin of Product

United States

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